![molecular formula C12H18N2O2 B1491895 4-cyclopentyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 2097977-88-1](/img/structure/B1491895.png)
4-cyclopentyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Übersicht
Beschreibung
4-cyclopentyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione (CPMTHP) is a cyclic organic compound that has a wide range of potential applications in the field of scientific research. CPMTHP is a highly versatile compound that has the ability to form a variety of different compounds when reacted with other molecules. CPMTHP is a relatively new compound, having only been discovered in the late 1990s, but its potential for use in scientific research has already been demonstrated.
Wissenschaftliche Forschungsanwendungen
Organic Electronics and Polymer Semiconductors
The compound is used in the synthesis of polymer semiconductors, particularly for organic thin film transistors. A study by Guo, Sun, and Li (2014) highlights the synthesis and properties of pyrrolo[3,4-c]pyrrole-1,3-dione based polymers when combined with quaterthiophene units. These polymers exhibited promising p-channel charge transport performance due to their high LUMO levels, with hole mobility up to 0.013 cm² V⁻¹ s⁻¹, demonstrating potential in organic electronics applications (Chang Guo, Bin Sun, Yuning Li, 2014).
Advanced Synthesis Techniques
Advanced synthetic strategies employing the compound include the generation of pentacyclic structures through Diels–Alder and carbonyl-ene reactions as described by Abualnaja et al. (2016). This method allows the construction of cyclopentyl- or cyclohexyl-containing scaffolds, showcasing the compound's versatility in synthesizing complex organic structures (Matokah M. Abualnaja, P. Waddell, W. Clegg, Michael J. Hall, 2016).
Medicinal Chemistry Applications
While specific applications in medicinal chemistry were not directly identified within the search results, the structural framework of pyrrolo[3,4-c]pyrrole-1,3-diones, in general, is frequently explored for pharmacological relevance. Strategies such as the tandem [3+2] cycloaddition-elimination cascade reaction developed by Martinez-Ariza et al. (2013) for assembling pharmacologically relevant chemotypes underline the importance of such compounds in drug discovery and development (Guillermo Martinez-Ariza, Justin D Dietrich, F. Moliner, C. Hulme, 2013).
Photovoltaic and Photoluminescent Materials
The compound's derivatives have been researched for their photovoltaic and photoluminescent properties. For instance, polymers based on pyrrolo[3,4-c]pyrrole-1,4-dione have shown significant potential in organic photovoltaics and as luminescent materials, indicating a wide range of applications from energy conversion to display technologies (Lin Hu, Feiyan Wu, Chunquan Li, Aifeng Hu, Xiaotian Hu, Yong Zhang, Lie Chen, Yiwang Chen, 2015).
Eigenschaften
IUPAC Name |
3-cyclopentyl-5-methyl-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-14-11(15)8-6-13-10(9(8)12(14)16)7-4-2-3-5-7/h7-10,13H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STCWPMFTRZMFLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2CNC(C2C1=O)C3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopentyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




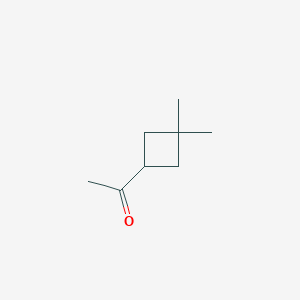

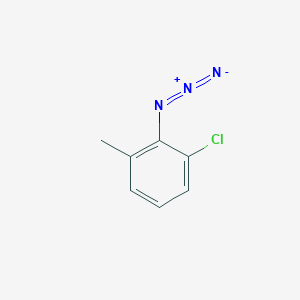


![3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1491821.png)
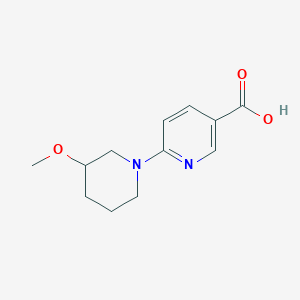

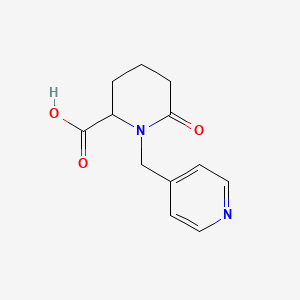
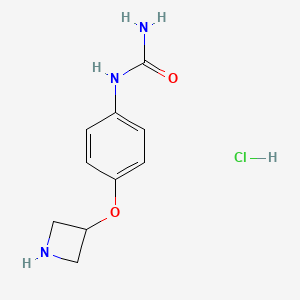


![(E)-4-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid](/img/structure/B1491835.png)